2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid
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Overview
Description
2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid is a compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position of the benzoxazole ring and a hydroxyacetic acid moiety at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid typically involves the reaction of 2-aminophenol with brominated acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The resulting product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-(2-Chlorobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid
- 2-(2-Fluorobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid
- 2-(2-Iodobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid
Comparison: Compared to its analogs, 2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid may exhibit unique properties due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine or fluorine, can influence the compound’s reactivity and interactions with biological targets. This can result in differences in biological activity, such as enhanced antimicrobial or anticancer properties .
Properties
Molecular Formula |
C9H6BrNO4 |
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Molecular Weight |
272.05 g/mol |
IUPAC Name |
2-(2-bromo-1,3-benzoxazol-6-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-9-11-5-2-1-4(3-6(5)15-9)7(12)8(13)14/h1-3,7,12H,(H,13,14) |
InChI Key |
NOYBYIJICDLTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(C(=O)O)O)OC(=N2)Br |
Origin of Product |
United States |
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